molecular formula C12H12F3N3O3S B2798216 N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide CAS No. 2380100-48-9

N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide

Cat. No. B2798216
CAS RN: 2380100-48-9
M. Wt: 335.3
InChI Key: KEDVDGBOABSSRJ-UHFFFAOYSA-N
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Description

N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide has been extensively studied for its potential applications in various research fields, including cancer research, drug discovery, and neuropharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, it has been used as a lead compound for the development of new drugs targeting various diseases. In neuropharmacology, it has been shown to have potential as a treatment for various neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide involves the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and to inhibit the activation of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide in lab experiments is its high potency and selectivity, making it an effective tool for studying various biological processes. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for research involving N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields. Finally, new synthesis methods for this compound could be developed to improve its solubility and enhance its potential for use in lab experiments.

Synthesis Methods

The synthesis of N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide involves the reaction of 2-mercaptothiazoline with 6-oxo-3-(trifluoromethyl)pyridazine-1-carboxylic acid followed by the addition of acetic anhydride. This reaction results in the formation of the desired compound, which can be purified using various chromatography techniques.

properties

IUPAC Name

N-(2-oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O3S/c1-6(10(20)16-7-4-5-22-11(7)21)18-9(19)3-2-8(17-18)12(13,14)15/h2-3,6-7H,4-5H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDVDGBOABSSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCSC1=O)N2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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